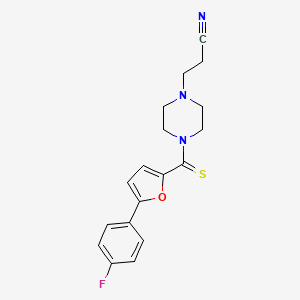

3-(4-(5-(4-Fluorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Description

This compound features a piperazine core substituted with a 5-(4-fluorophenyl)furan-2-carbonothioyl group and a propanenitrile side chain. Key structural attributes include:

- 4-Fluorophenyl substituent: Introduces moderate electron-withdrawing effects and lipophilicity.

- Propanenitrile terminus: The nitrile group (-CN) is a strong electron-withdrawing moiety, influencing reactivity and solubility.

Computational properties (e.g., molecular weight: ~370.4 g/mol, XLogP3: ~2.4) suggest moderate hydrophobicity, suitable for membrane permeability in pharmacological contexts .

Properties

IUPAC Name |

3-[4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS/c19-15-4-2-14(3-5-15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-1-8-20/h2-7H,1,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFIUMUNLDEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(4-Fluorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the fluorophenyl group. The piperazine ring is then attached, and the nitrile group is introduced in the final steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts can enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(4-Fluorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to 3-(4-(5-(4-Fluorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile have shown promising antimicrobial properties. Research indicates that derivatives containing piperazine and furan rings can inhibit bacterial growth effectively.

Data Table: Antimicrobial Activity Overview

| Compound | Activity | Reference |

|---|---|---|

| Piperazine Derivatives | Inhibition of Gram-positive and Gram-negative bacteria |

Anticancer Potential

Furan derivatives are known for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit cell proliferation across various cancer cell lines.

Case Study: Anticancer Research

A study conducted in 2022 evaluated the effects of furan-based compounds on human cancer cell lines, revealing significant induction of apoptosis and cell cycle arrest, suggesting the potential for further development in cancer therapy.

Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects, especially concerning anxiety and depression. The incorporation of a fluorophenyl group may enhance central nervous system activity.

Data Table: Neuropharmacological Research Findings

| Compound | Effect | Reference |

|---|---|---|

| Piperazine Derivatives | Modulation of neurotransmitter systems |

Mechanism of Action

The mechanism of action of 3-(4-(5-(4-Fluorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

(a) 3-[4-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile (CAS: 459194-23-1)

- Key difference : The 4-nitrophenyl group replaces the 4-fluorophenyl.

- Impact: Electron effects: The nitro (-NO₂) group is strongly electron-withdrawing, reducing electron density on the furan ring compared to the fluoro substituent. Solubility: Nitro groups may decrease aqueous solubility due to increased hydrophobicity (XLogP3: ~2.4).

(b) 5-Fluoro-2-[4-[3-(4-fluorophenoxy)propanoyl]piperazin-1-yl]benzonitrile

- Key differences: Dual 4-fluorophenoxy and benzonitrile groups. Ether (C-O-C) linkage instead of thioamide (C=S).

- Impact :

Variations in the Core Linker Group

(a) (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

- Key difference: Propenone (enone) group replaces propanenitrile.

- Impact: Conjugation: The α,β-unsaturated ketone enables extended π-conjugation, altering electronic transitions and UV-Vis absorption. Reactivity: Enone groups are prone to Michael addition reactions, which may limit stability in biological systems .

(b) Thioamide vs. Carbonyl Linkers

Terminal Functional Group Modifications

- Nitrile (-CN) : Enhances metabolic stability by resisting enzymatic hydrolysis.

Research Implications

- Structural analysis : Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) could elucidate conformational preferences, particularly for the piperazine ring puckering .

- SAR insights : The 4-fluorophenyl group balances lipophilicity and electronic effects, while the nitrile terminus optimizes stability.

Biological Activity

3-(4-(5-(4-Fluorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic compound that has attracted attention due to its potential therapeutic applications. Its unique structure, featuring a piperazine ring, a furan moiety, and a carbonothioyl group, suggests various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This molecular formula indicates the presence of fluorine, which is known to enhance biological activity through improved binding affinity in many drug candidates.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity, potentially influencing pathways related to cancer and infectious diseases.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities. These include:

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

- Anticancer Properties : Initial studies indicate potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

- Neuroprotective Effects : Research is ongoing into its potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that the compound could induce apoptosis in breast cancer cells, with IC50 values in the micromolar range. The mechanism was linked to the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds. The results showed significant inhibition of growth against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) suggesting potent antimicrobial activity .

- Neuroprotective Studies : In vitro studies using neuronal cell cultures indicated that the compound could protect against oxidative stress-induced cell death. This effect was mediated through the upregulation of antioxidant enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.